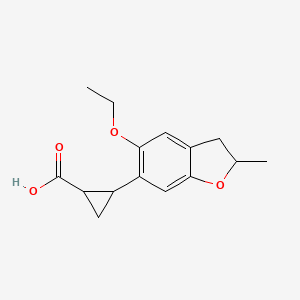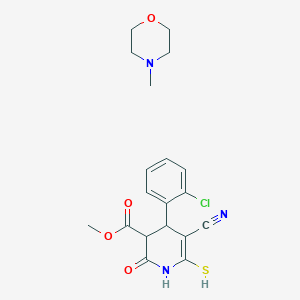
5-(hydroxyimino)-5,6,7,8-tetrahydroquinazolin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(hydroxyimino)-5,6,7,8-tetrahydroquinazolin-2-amine” likely belongs to the class of organic compounds known as hydroxyimines. Hydroxyimines are compounds containing an hydroxyl group attached to an imine group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving ketonitriles and hydroxylamine . The exact method would depend on the specific substituents and conditions.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. It likely contains a tetrahydroquinazolin ring, a hydroxyimino group, and an amine group .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The hydroxyimino group could potentially engage in various chemical reactions, such as reduction, oxidation, or condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include its solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Synthesis and Characterization of Complex Molecules
One of the primary applications of 5-(hydroxyimino)-5,6,7,8-tetrahydroquinazolin-2-amine derivatives is in the synthesis and characterization of complex molecules. For instance, Mutlu and Irez (2008) described the synthesis of new tridentate iminooxime ligands and their Co(III) complexes by condensing 2-(hydroxyimino)-1-phenylethan-1-one and 2-(hydroxyimino)-1-(2-thienyl)ethan-1-one with 2-aminobenzylamine. The ligands and their complexes were characterized using various techniques, including elemental analyses, FT-IR, NMR spectra, and molar conductivity, demonstrating the compound's utility in developing complex metal-organic structures Mutlu & Irez, 2008.
Antimicrobial Activity
Derivatives of this compound have also been explored for their antimicrobial properties. Abdel-Mohsen (2003) synthesized heterocycles derived from 5-(2-aminothiazol-4-yl)-8-hydroxyquinoline by treating thiourea with 5-chloroacetyl-8-hydroxyquinoline. The synthesized compounds were evaluated for their antimicrobial activities, indicating the potential of these derivatives in the development of new antimicrobial agents Abdel-Mohsen, 2003.
Potential in Medicinal Chemistry
The exploration of this compound derivatives extends into medicinal chemistry, where their reactivity and interaction with biological targets are of interest. For example, Okuda et al. (2010) investigated the reactions of N-(5,6,7,8-tetrahydroquinazolin-4-yl)amidines and their amide oximes with hydroxylamine hydrochloride, leading to abnormal cyclization products with significant inhibitory activities against platelet aggregation. This research highlights the compound's potential applications in developing new therapeutic agents Okuda et al., 2010.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(NE)-N-(2-amino-7,8-dihydro-6H-quinazolin-5-ylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c9-8-10-4-5-6(11-8)2-1-3-7(5)12-13/h4,13H,1-3H2,(H2,9,10,11)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNJPHQJUHIBMI-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=NC=C2C(=NO)C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=NC(=NC=C2/C(=N/O)/C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S,6S)-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B6144268.png)



![{4-[3-(4-chlorophenoxy)propoxy]phenyl}methanamine](/img/structure/B6144288.png)
![tert-butyl N-methyl-N-[2-oxo-2-(piperazin-1-yl)ethyl]carbamate](/img/structure/B6144298.png)

![tert-butyl 4-{[(oxolan-2-yl)methyl]amino}piperidine-1-carboxylate](/img/structure/B6144308.png)

![2-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoic acid hydrobromide](/img/structure/B6144337.png)

![2-[4-(hydroxyimino)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one hydrochloride](/img/structure/B6144343.png)
![5-[1-(hydroxyimino)ethyl]-4-methylpyrimidin-2-amine](/img/structure/B6144355.png)
![[3-(4-fluorophenyl)-1,2-oxazol-5-yl]methanesulfonyl chloride](/img/structure/B6144362.png)